3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide
Description
This compound features a fused imidazo[1,2-c]quinazolinone core substituted at the 5-position with a [(4-methylphenyl)methyl]sulfanyl group and at the 2-position with a propanamide side chain bearing a 2-phenylethyl substituent (Fig. 1). The imidazo[1,2-c]quinazolinone scaffold is structurally analogous to bioactive heterocycles reported in anticancer and enzyme inhibition studies .
Properties
IUPAC Name |
3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-20-11-13-22(14-12-20)19-36-29-32-24-10-6-5-9-23(24)27-31-25(28(35)33(27)29)15-16-26(34)30-18-17-21-7-3-2-4-8-21/h2-14,25H,15-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPSIREUXWOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues are classified based on core heterocycle, substituents, and bioactivity:
Key Comparative Insights
Core Heterocycle Influence: The imidazo[1,2-c]quinazolinone core (target compound and ) is structurally distinct from triazoloquinazolinones or oxadiazole-thiazole hybrids .
Sulfanyl Group Variations: The target compound’s [(4-methylphenyl)methyl]sulfanyl group contrasts with the thioethylamide substituents in and .
Propanamide Side Chain :
- The 2-phenylethyl substituent on the propanamide (target) is more lipophilic than the furfuryl or isopropyl moieties. This may influence target selectivity; for example, bulky aromatic groups in correlate with prostaglandin synthase inhibition.
Compounds with sulfanyl-propanamide motifs (e.g., ) show alkaline phosphatase inhibition, implying that the thioether and amide groups are critical for binding .
Spectral and Physicochemical Properties :
- IR spectra of analogues show C=O stretches near 1700–1716 cm⁻¹, consistent with the target’s 3-oxo group . 1H NMR aromatic signals (δ 7.2–7.4 ppm) align with the quinazoline and phenyl rings in the target .
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule can be dissected into three key components:
- Imidazo[1,2-c]quinazolin-3-one core : Synthesized via cyclization of 4-chloroquinazoline derivatives with aziridines or amines.
- 5-[(4-Methylphenyl)methyl]sulfanyl substituent : Introduced via nucleophilic aromatic substitution or thiol-ene coupling.
- N-(2-Phenylethyl)propanamide side chain : Attached through amidation or Ullmann-type coupling.
Key starting materials include 2-nitrobenzaldehyde, benzene-1,2-diamine, and 4-methylbenzyl mercaptan.
Stepwise Synthetic Routes
Formation of the Imidazo[1,2-c]quinazolin-3-one Core
The core structure is synthesized via a two-step protocol:
Step 1 : Cyclocondensation of 2-nitrobenzaldehyde (1 ) with benzene-1,2-diamine (2 ) in glacial acetic acid under reflux yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (3 ) (72% yield).
Step 2 : Reduction of the nitro group in 3 using iron in hydrochloric acid produces 2-(2-aminophenyl)-1H-benzo[d]imidazole (4 ), which undergoes thermal cyclization with valeric acid to form imidazo[1,2-c]quinazolin-3-one (5 ).
Table 1: Optimization of Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Glacial AcOH, reflux, 6 h | 72 | 95 |
| 2 | Fe/HCl, then valeric acid, 150°C | 68 | 92 |
Introduction of the 5-[(4-Methylphenyl)methyl]sulfanyl Group
The sulfanyl group is introduced at position 5 via nucleophilic substitution:
Procedure : Imidazo[1,2-c]quinazolin-3-one (5 ) is treated with 4-methylbenzyl mercaptan (6 ) in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 h. The reaction proceeds via deprotonation of the thiol and subsequent substitution.
Key Observations:
Attachment of the Propanamide Side Chain
The N-(2-phenylethyl)propanamide moiety is installed through a copper-catalyzed Ullmann coupling:
Step 1 : Bromination of the 2-position of the imidazoquinazoline core using phosphorus oxybromide yields 2-bromoimidazo[1,2-c]quinazolin-3-one (7 ).
Step 2 : Coupling of 7 with N-(2-phenylethyl)propanamide (8 ) via Ullmann reaction using CuI (20 mol%), K2CO3, and DMF at 150°C for 5 h affords the final product (58% yield).
Table 2: Impact of Catalysts on Coupling Efficiency
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 150 | 5 | 58 |
| Pd(PPh3)4 | 120 | 8 | 42 |
| NiCl2 | 130 | 6 | 35 |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability:
Analytical Characterization
Spectroscopic Validation
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalysts : Employ triethylamine (TEA) to deprotonate thiol groups and accelerate coupling .
- Purification : Combine column chromatography (silica gel) with preparative HPLC for >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the imidazoquinazoline core and propanamide linkage. For example, aromatic protons in the quinazoline ring appear as doublets at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C30H29N4O2S: 533.1984; observed: 533.1986) .
- HPLC-PDA : Monitors reaction progress and purity using a C18 column (acetonitrile/water gradient) .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Anticancer activity : MTT assay against human cancer cell lines (e.g., HCT-116, IC50 reported as 12.3 µM for analogs ).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
- Cytotoxicity : Counter-screen with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can computational tools like UCSF Chimera aid in studying this compound’s interactions?
Answer:
- Docking studies : UCSF Chimera’s AutoDock Vina plugin predicts binding modes to targets (e.g., EGFR kinase domain). Example: The sulfanyl group forms a hydrogen bond with Thr766 (binding energy: -9.2 kcal/mol) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- Electrostatic potential mapping : Visualize charge distribution to guide derivatization (e.g., adding electron-withdrawing groups to enhance target affinity) .
Advanced: How to resolve discrepancies in reported biological activities of structural analogs?
Answer:
Conflicting data often arise from assay variability. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Q. Example of Structural Analog Activities :
| Compound | Structural Variation | Reported IC50 (µM) | Source |
|---|---|---|---|
| Analog A (4-Cl substituent) | Chlorophenyl at C5 | 8.7 ± 0.9 | |
| Analog B (4-OCH3 substituent) | Methoxyphenyl at C5 | 23.4 ± 2.1 |
Advanced: What strategies are effective for SAR studies of derivatives?
Answer:
- Core modifications : Replace imidazoquinazoline with triazoloquinazoline to assess impact on kinase inhibition .
- Substituent variation : Test electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) groups at the phenyl ring .
- Linker optimization : Compare propanamide vs. ethanamide spacers for flexibility and target engagement .
Q. Key SAR Findings :
- Sulfanyl group : Critical for EGFR inhibition (removal reduces activity by >90%) .
- Phenylethyl moiety : Hydrophobic interactions with kinase pockets enhance potency .
Advanced: How to address solubility issues in pharmacological assays?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (up to 5 mg/mL) .
- Salt formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) for in vivo delivery .
Advanced: What methods validate target engagement in mechanism studies?
Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment (ΔTm >2°C indicates binding) .
- RNA interference : Knock down suspected targets (e.g., EGFR) and assess loss of compound efficacy .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with bound proteins, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
